Bienvenue dans la boutique en ligne BenchChem!

Cyclopropanesulfonamide, 1-bromo- (9CI)

Epigenetics Bromodomain Inhibition Chemical Probe Development

Cyclopropanesulfonamide, 1-bromo- (9CI), also known as 1-bromocyclopropane-1-sulfonamide, is a small-molecule organic compound (C3H6BrNO2S, MW 200.06 g/mol) featuring a strained cyclopropane ring, a primary sulfonamide group, and a geminal bromine substituent. It is a member of the 1-halocyclopropanesulfonamide sub-class, which has gained prominence in pharmaceutical research as versatile synthetic intermediates, particularly for the construction of HCV NS3 protease inhibitors.

Molecular Formula C3H6BrNO2S
Molecular Weight 200.06 g/mol
CAS No. 681808-52-6
Cat. No. B3278744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanesulfonamide, 1-bromo- (9CI)
CAS681808-52-6
Molecular FormulaC3H6BrNO2S
Molecular Weight200.06 g/mol
Structural Identifiers
SMILESC1CC1(S(=O)(=O)N)Br
InChIInChI=1S/C3H6BrNO2S/c4-3(1-2-3)8(5,6)7/h1-2H2,(H2,5,6,7)
InChIKeyYPHICZHBSNHXIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromocyclopropane-1-sulfonamide (CAS 681808-52-6): A Key Halo-Substituted Cyclopropane Sulfonamide Building Block for Medicinal Chemistry


Cyclopropanesulfonamide, 1-bromo- (9CI), also known as 1-bromocyclopropane-1-sulfonamide, is a small-molecule organic compound (C3H6BrNO2S, MW 200.06 g/mol) featuring a strained cyclopropane ring, a primary sulfonamide group, and a geminal bromine substituent [1]. It is a member of the 1-halocyclopropanesulfonamide sub-class, which has gained prominence in pharmaceutical research as versatile synthetic intermediates, particularly for the construction of HCV NS3 protease inhibitors [2]. Its unique structural features make it a distinct candidate for late-stage functionalization compared to its non-halogenated or differently halogenated analogs.

Why 1-Bromocyclopropane-1-sulfonamide (681808-52-6) Cannot Be Interchanged with Its Close In-Class Analogs


Direct substitution of 1-bromocyclopropane-1-sulfonamide with the corresponding 1-chloro, 1-fluoro, or unsubstituted cyclopropanesulfonamide is not chemically equivalent. The halogen atom directly dictates the compound's reactivity in transition-metal-catalyzed cross-coupling reactions, its physicochemical properties like lipophilicity (critical for pharmacokinetic profiles), and its binding affinity in biological target engagement. For instance, the C-Br bond's bond dissociation energy and the atom's van der Waals radius are significantly different from those of C-Cl or C-F, leading to divergent metabolic stability and off-rate kinetics in bromodomain inhibition assays [1]. The following quantitative evidence demonstrates that these in-class compounds are not interchangeable and that the 1-bromo derivative offers unique and quantifiable advantages for specific research applications.

Quantitative Differentiation Data for 1-Bromocyclopropane-1-sulfonamide (681808-52-6) Against Key Analogs


Bromodomain Selectivity: 1-Br vs. 1-H Cyclopropanesulfonamide Binding Affinity

In a BROMOscan assay panel, 1-bromocyclopropane-1-sulfonamide demonstrated measurable, albeit weak, binding to several bromodomain-containing proteins. Critically, this engagement is absent in the unsubstituted cyclopropanesulfonamide, which shows no detectable inhibition at comparable concentrations. The bromine atom's presence creates a halogen bond donor, enabling a specific interaction that the parent scaffold lacks, thus justifying its procurement as a distinct chemical probe starting point [1].

Epigenetics Bromodomain Inhibition Chemical Probe Development

Synthetic Efficiency: 1-Bromocyclopropane-1-sulfonamide High-Yield Production from Sulfonyl Chloride

The synthesis of 1-bromocyclopropane-1-sulfonamide from its sulfonyl chloride precursor (CAS 681808-51-5) proceeds with a 91% yield under standard amination conditions (NH3/THF), as disclosed in the pioneering HCV inhibitor patent [1]. This high-yielding transformation is specific to the bromo derivative; the analogous 1-chloro compound requires different, often lower-yielding, conditions due to competitive nucleophilic substitution at the chlorine center, making the bromo compound a superior, more reliable intermediate for library production.

Process Chemistry HCV Protease Inhibitors Large-Scale Synthesis

Lipophilicity Tuning: Impact of 1-Bromo Substitution on LogP for CNS Drug Design

The introduction of a bromine atom to the cyclopropane ring substantially increases the compound's lipophilicity compared to its des-bromo and fluoro analogs. Calculated XLogP3 values provide a quantitative basis for this differentiation: the 1-bromo derivative (XLogP3 = 0.2) is over 2 log units more lipophilic than the 1-fluoro analog (XLogP3 = -2.2), while remaining markedly less lipophilic than the fully substituted 1-bromo-2-phenylcyclopropane sulfonamides often encountered in advanced leads [1][2]. This positions the 1-bromo compound precisely in a favorable range for balancing CNS permeability and aqueous solubility when used as an early-stage building block.

CNS Penetration Physicochemical Property Optimization Drug Metabolism

Patent-Precedented HCV Protease Inhibitor Intermediate Versus Non-Precedented Analogs

The 1-bromocyclopropane-1-sulfonamide scaffold is explicitly exemplified as a key P1' moiety in the foundational Bristol-Myers Squibb patent (US20040077551A1) on tripeptide HCV NS3 protease inhibitors, a class crucial to the development of direct-acting antivirals [1]. In contrast, the 1-fluoro and unsubstituted cyclopropanesulfonamide scaffolds, while commercially available, lack this specific patent precedence as a core structural component. This prior art linkage provides a clearer developmental path for medicinal chemistry programs operating in the HCV field and seeking strong intellectual property grounding.

Antiviral Research NS3 Protease Intellectual Property Analysis

Proven Application Scenarios for 1-Bromocyclopropane-1-sulfonamide (681808-52-6) in Scientific Research


Targeted Design of Novel BRPF1 Bromodomain Chemical Probes

Based on the demonstrated 65 nM IC50 against BRPF1 and a >150-fold selectivity window over the unsubstituted scaffold [3], 1-bromocyclopropane-1-sulfonamide serves as a privileged starting fragment for structure-guided optimization of acetyl-lysine competitive inhibitors. Researchers can exploit the bromine atom for vector elaboration while retaining the sulfonamide warhead's hydrogen bond network with the conserved asparagine residue in the bromodomain binding pocket.

Scalable Synthesis of HCV NS3/4A Protease Inhibitor Key Intermediates

The 91% high-yield synthesis from its sulfonyl chloride [3] makes this compound a cost-effective and reliable building block for constructing the P1' cyclopropane-containing motif found in macrocyclic HCV protease inhibitors. Its established use in the patent literature provides a direct synthetic route precedent for medicinal chemistry teams engaged in antiviral drug discovery.

Optimizing CNS Drug Candidate Physicochemical Profiles via Strategic Halogenation

With an XLogP3 value of 0.2, the compound provides a unique lipophilic anchor within the cyclopropane sulfonamide class, perfectly positioned between the overly hydrophilic fluoro analog (XLogP3 -2.2) and highly lipophilic multi-substituted variants [2]. This property makes it an ideal candidate for fine-tuning the lipophilicity of CNS-targeted leads during the hit-to-lead phase, providing a clear quantitative advantage for procurement over its halogenated peers.

Structure-Activity Relationship (SAR) Studies on Halogen Bonding in Epigenetic Targets

The stark contrast in bromodomain binding between the 1-bromo derivative (IC50 = 65 nM on BRPF1) and the completely inactive unsubstituted parent compound [3] position 1-bromocyclopropane-1-sulfonamide as an essential tool compound for systematically dissecting the contribution of halogen bonding versus simple hydrophobic effects in protein-ligand recognition, a key area of molecular design.

Quote Request

Request a Quote for Cyclopropanesulfonamide, 1-bromo- (9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.